
(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine is a synthetic organic compound characterized by the presence of two nitrophenyl groups attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 4-nitrobenzaldehyde.
Condensation Reaction: The cyclohexane-1,2-diamine undergoes a condensation reaction with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (1R,2R)-N~1~,N~2~-Bis(4-aminophenyl)cyclohexane-1,2-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the cyclohexane-1,2-diamine core can interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-N~1~,N~2~-Bis(4-aminophenyl)cyclohexane-1,2-diamine: A reduced derivative with amino groups instead of nitro groups.
(1R,2R)-N~1~,N~2~-Bis(4-methoxyphenyl)cyclohexane-1,2-diamine: A derivative with methoxy groups instead of nitro groups.
Uniqueness
(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
71603-18-4 |
|---|---|
Fórmula molecular |
C18H20N4O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(1R,2R)-1-N,2-N-bis(4-nitrophenyl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C18H20N4O4/c23-21(24)15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20-14-7-11-16(12-8-14)22(25)26/h5-12,17-20H,1-4H2/t17-,18-/m1/s1 |
Clave InChI |
MQEOKKPDURJGAL-QZTJIDSGSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CCC(C(C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


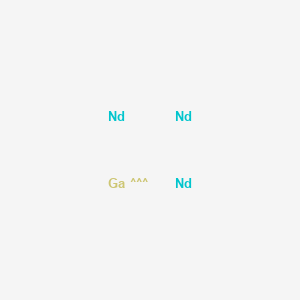


![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)

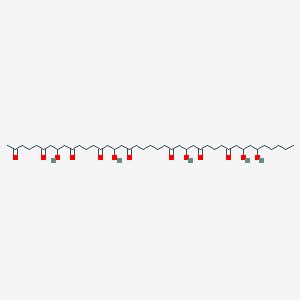
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
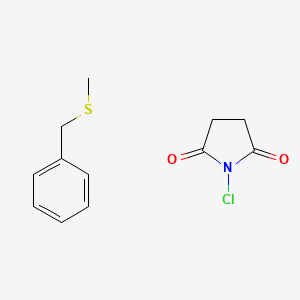
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)

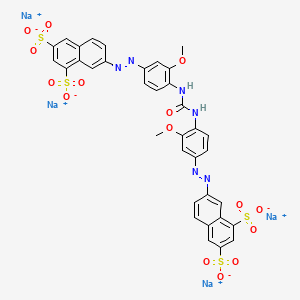
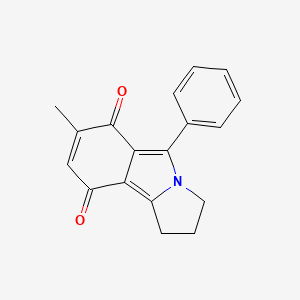
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
